molecular formula C13H10N4O3 B12999070 2-(4-Oxo-6-phenyl-[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid

2-(4-Oxo-6-phenyl-[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid

Cat. No.: B12999070
M. Wt: 270.24 g/mol
InChI Key: UAXHPWIZIZVJDQ-UHFFFAOYSA-N
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Description

2-(4-Oxo-6-phenyl-[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid is a heterocyclic compound that belongs to the class of triazolopyrazines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrazine ring, with a phenyl group and an acetic acid moiety attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Oxo-6-phenyl-[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of o-azidobenzoic acid with phenylacetonitrile in the presence of methanolic sodium methoxide, leading to the formation of the triazolopyrazine core . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Oxo-6-phenyl-[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The phenyl group and other substituents can be replaced by other functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(4-Oxo-6-phenyl-[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Oxo-6-phenyl-[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met kinase, a protein involved in cell signaling pathways related to cancer . The compound binds to the active site of the kinase, preventing its activity and thereby inhibiting tumor growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Oxo-6-phenyl-[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H10N4O3

Molecular Weight

270.24 g/mol

IUPAC Name

2-(4-oxo-6-phenyltriazolo[1,5-a]pyrazin-5-yl)acetic acid

InChI

InChI=1S/C13H10N4O3/c18-12(19)8-16-11(9-4-2-1-3-5-9)7-17-10(13(16)20)6-14-15-17/h1-7H,8H2,(H,18,19)

InChI Key

UAXHPWIZIZVJDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=CN=N3)C(=O)N2CC(=O)O

Origin of Product

United States

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